4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride
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Overview
Description
4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride is a heterocyclic compound with a unique structure that includes a fused thieno and azepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno compound with an azepine precursor in the presence of a sulfonyl chloride reagent . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives, sulfonic acids, and sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine-2-sulfonyl chloride
- 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-c]azepine-2-sulfonyl chloride
Uniqueness
4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride is unique due to its fused thieno and azepine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H12ClNO2S2 |
---|---|
Molecular Weight |
277.8 g/mol |
IUPAC Name |
3-thia-8-azatricyclo[6.2.2.02,6]dodeca-2(6),4-diene-4-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO2S2/c11-16(13,14)9-5-8-6-12-3-1-7(2-4-12)10(8)15-9/h5,7H,1-4,6H2 |
InChI Key |
AHQXCMHTRLSDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3=C(C2)C=C(S3)S(=O)(=O)Cl |
Origin of Product |
United States |
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